molecular formula C11H13FO2 B7903659 2-(4-Fluorophenyl)-2-methylbutanoic acid

2-(4-Fluorophenyl)-2-methylbutanoic acid

Cat. No.: B7903659
M. Wt: 196.22 g/mol
InChI Key: LDLOCBUXFIOXFH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylbutanoic acid typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the butanoic acid structure. One common method is the Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-methylbutanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)-2-methylbutanoic acid: Contains a bromine atom instead of fluorine.

    2-(4-Methylphenyl)-2-methylbutanoic acid: Has a methyl group instead of a halogen.

Uniqueness

2-(4-Fluorophenyl)-2-methylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-11(2,10(13)14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLOCBUXFIOXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.6 g of crude α-ethyl-α-methyl-4-fluorobenzyl cyanide, 20 ml of H2O and 20 ml of concentrated sulfuric acid were and refluxed at 134° to 137° C. for 5.5 hours. The mixture was cooled to room temperature and extracted with benzene, and the benzene solution was extracted with dilute alkali and the obtained dilute alkali extract was adjusted to pH 7.5 with concentrated hydrochloric acid, and extracted with benzene to remove impurities. Then, the aqueous solution was adjusted to pH 4.6 with concentrated hydrochloric acid and extracted with benzene. The benzene extract was washed with water, dried over Na2SO4, and evaporated under reduced pressure to give 3.8 g of 2-(4-fluorophenyl)-2-methylbutyric acid.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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